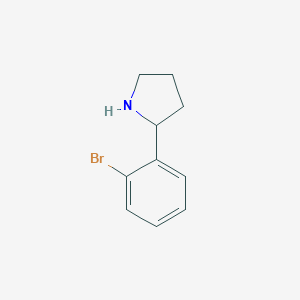

2-(2-溴苯基)吡咯烷

描述

2-(2-Bromophenyl)pyrrolidine is a compound with the CAS Number: 129540-24-5 and Linear Formula: C10H12BrN . It has a molecular weight of 226.12 . The IUPAC name for this compound is 2-(2-bromophenyl)pyrrolidine .

Synthesis Analysis

The synthesis of 2-(2-Bromophenyl)pyrrolidine has been reported in the literature. The basified aqueous was extracted with ethyl acetate, the combined organics washed with brine, dried with sodium sulfate, evaporated and chromatographed on silica gel eluting with methylene chloride-ethanol to give 2-(2-Bromophenyl)pyrrolidine.Molecular Structure Analysis

The molecular structure of 2-(2-Bromophenyl)pyrrolidine has been determined by x-ray crystallography and computational simulations . The distal phenyl group of the molecule binds to the active site of cyclophilin A .Chemical Reactions Analysis

Pyrrolidines, pyrrolidine-alkaloids, and pyrrolidine-based hybrid molecules are present in many natural products and pharmacologically important agents . They play key roles in pharmacotherapy, making them a versatile scaffold for designing and developing novel biologically active compounds and drug candidates .Physical And Chemical Properties Analysis

2-(2-Bromophenyl)pyrrolidine is a colorless or white to yellow solid or liquid . It has a density of 1.009g/cm3 , a boiling point of 298.9ºC at 760 mmHg , and a flash point of 120.6ºC .科学研究应用

ABAD Inhibitors in Medicinal Chemistry

- Applications : These inhibitors find relevance in treating diseases such as Alzheimer’s and cancer . Their unique structure, facilitated by 2-(2-Bromophenyl)pyrrolidine, enhances their ABAD inhibitory properties.

Bcl-2 Inhibitors for Disease Management

Organic Chemistry Building Block

- Potential Uses : It offers applications in drug discovery and material science due to its unique reactivity and stability .

Hybrid Compound Series

- Bioactive Properties : These compounds exhibit diverse bioactivities, making them relevant for drug discovery and development .

Pyrrolidine Ring-Based Bioactive Molecules

作用机制

Target of Action

The primary targets of 2-(2-Bromophenyl)pyrrolidine are enzymes such as Amyloid Binding Alcohol Dehydrogenase (ABAD) and Bcl-2 . ABAD is a key enzyme involved in the pathogenesis of Alzheimer’s disease and certain types of cancer . Bcl-2 is a protein that regulates cell death (apoptosis), and its dysregulation is implicated in various diseases, including cancers and autoimmune disorders .

Mode of Action

2-(2-Bromophenyl)pyrrolidine interacts with its targets by modulating their activity. In the case of ABAD, it acts as a non-competitive inhibitor . This means that it binds to the enzyme at a site other than the active site, changing the enzyme’s shape and making it less effective. The compound’s specific structure and functional groups enable it to interact effectively with the target enzyme .

Biochemical Pathways

It is known that pyrrolidine derivatives, which include 2-(2-bromophenyl)pyrrolidine, exhibit a wide range of important activities such as antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition .

Pharmacokinetics

The presence of the pyrrolidine ring in the compound enhances its stability and bioactivity, which could potentially influence its pharmacokinetic properties .

Result of Action

The compounds derived from 2-(2-Bromophenyl)pyrrolidine exhibit potent inhibitory effects on target proteins . This suggests that they could form a novel class of inhibitors with potential efficacy against resistant mutations. The application of 2-(2-Bromophenyl)pyrrolidine in drug development signifies a crucial advancement in creating therapeutics for various debilitating conditions .

Action Environment

The action environment of 2-(2-Bromophenyl)pyrrolidine can influence its action, efficacy, and stability. It is known that the bromine moiety in the compound enhances its reactivity, while the pyrrolidine ring contributes to its stability and bioactivity . These features make 2-(2-Bromophenyl)pyrrolidine an intriguing compound for various research and development endeavors .

安全和危害

未来方向

Pyrrolidine derivatives, including 2-(2-Bromophenyl)pyrrolidine, have been the subject of recent advancements in pharmacology . They are fundamental components of the skeletal structure of many bioactive molecules . Future research will likely continue to explore these compounds for their potential therapeutic applications .

属性

IUPAC Name |

2-(2-bromophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-2,4-5,10,12H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSLGMIVYENBFFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00391203 | |

| Record name | 2-(2-bromophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Bromophenyl)pyrrolidine | |

CAS RN |

129540-24-5 | |

| Record name | 2-(2-Bromophenyl)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129540-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-bromophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-[(6R,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B135519.png)

![3,4-Diazabicyclo[4.1.0]heptane-2,5-dione](/img/structure/B135523.png)